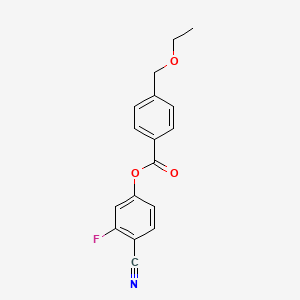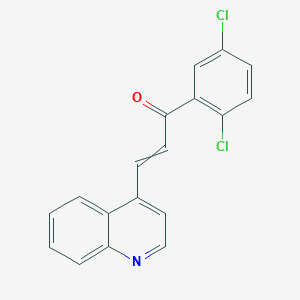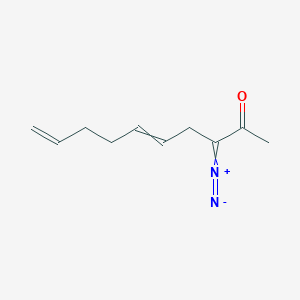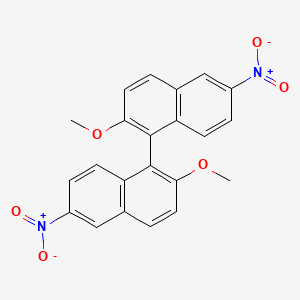
2,2'-Dimethoxy-6,6'-dinitro-1,1'-binaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dimethoxy-6,6’-dinitro-1,1’-binaphthalene is an organic compound with the molecular formula C22H16N2O6 It is a derivative of binaphthalene, characterized by the presence of two methoxy groups and two nitro groups on the naphthalene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethoxy-6,6’-dinitro-1,1’-binaphthalene typically involves the nitration of 2,2’-dimethoxy-1,1’-binaphthalene. The reaction is carried out using a nitrating mixture, such as concentrated nitric acid and sulfuric acid, under controlled temperature conditions to ensure selective nitration at the 6,6’ positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring safety measures to handle the nitrating agents.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dimethoxy-6,6’-dinitro-1,1’-binaphthalene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: 2,2’-Diamino-6,6’-dimethoxy-1,1’-binaphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’-Dimethoxy-6,6’-dinitro-1,1’-binaphthalene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential pharmacological properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and as a component in certain chemical processes.
Mécanisme D'action
The mechanism of action of 2,2’-Dimethoxy-6,6’-dinitro-1,1’-binaphthalene is not fully understood. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The nitro groups may participate in redox reactions, while the methoxy groups could influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dimethoxy-1,1’-binaphthalene: Lacks the nitro groups, making it less reactive in certain chemical reactions.
2,2’-Dihydroxy-1,1’-binaphthalene: Contains hydroxyl groups instead of methoxy groups, leading to different chemical properties and reactivity.
6,6’-Dinitro-1,1’-binaphthalene: Lacks the methoxy groups, which affects its solubility and reactivity.
Uniqueness
2,2’-Dimethoxy-6,6’-dinitro-1,1’-binaphthalene is unique due to the combination of methoxy and nitro groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specific research applications and synthetic pathways .
Propriétés
Numéro CAS |
191721-49-0 |
|---|---|
Formule moléculaire |
C22H16N2O6 |
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
2-methoxy-1-(2-methoxy-6-nitronaphthalen-1-yl)-6-nitronaphthalene |
InChI |
InChI=1S/C22H16N2O6/c1-29-19-9-3-13-11-15(23(25)26)5-7-17(13)21(19)22-18-8-6-16(24(27)28)12-14(18)4-10-20(22)30-2/h3-12H,1-2H3 |
Clé InChI |
WINHFOUDGSNJAZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C=C(C=C2)[N+](=O)[O-])C3=C(C=CC4=C3C=CC(=C4)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]-](/img/structure/B12558192.png)
![Chloro-[chloro-[2-chloro-4-(trifluoromethyl)phenyl]-bis[4-(trifluoromethyl)phenyl]-lambda5-phosphanyl]oxy-tris[4-(trifluoromethyl)phenyl]-lambda5-phosphane;rhenium](/img/structure/B12558196.png)
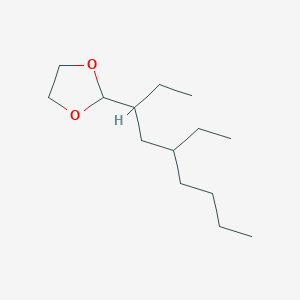
![2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane](/img/structure/B12558206.png)
![N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;bromide](/img/structure/B12558215.png)
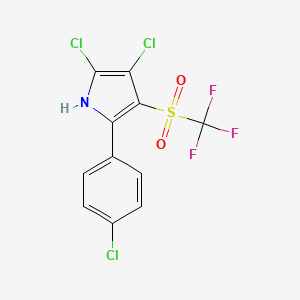
![3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol](/img/structure/B12558233.png)
![3-[(Trichlorostannyl)methyl]oxolan-2-one](/img/structure/B12558241.png)
